Physical and chemical properties of Dimethyl cyclohexane-1,3-dicarboxylate
Physical and chemical properties of Dimethyl cyclohexane-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cyclohexane-1,3-dicarboxylate, a diester of cyclohexane-1,3-dicarboxylic acid, is a versatile molecule with significant applications in organic synthesis and materials science. Its cyclohexane core provides a non-aromatic, three-dimensional scaffold that is of great interest in the development of novel pharmaceuticals, polymers, and plasticizers. The presence of two ester functionalities allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of Dimethyl cyclohexane-1,3-dicarboxylate, with a particular focus on its stereoisomerism, spectral characteristics, and reactivity.
Physicochemical Properties
The physical and chemical properties of Dimethyl cyclohexane-1,3-dicarboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C10H16O4 | [1] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Boiling Point | 258.1 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 120.7 ± 18.8 °C | [2] |
| Melting Point | Not available | [2] |
| Solubility | Soluble in hot alcohol and ether. | |
| Appearance | Colorless to almost colorless clear liquid. | [3] |
Stereochemistry and Conformational Analysis
Dimethyl cyclohexane-1,3-dicarboxylate exists as two diastereomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane ring significantly influences the molecule's physical and chemical properties.
Isomers of Dimethyl Cyclohexane-1,3-dicarboxylate
Caption: Diastereomers of Dimethyl cyclohexane-1,3-dicarboxylate.
The cis-isomer has both ester groups on the same side of the cyclohexane ring, while the trans-isomer has them on opposite sides. This difference in stereochemistry leads to distinct conformational preferences.
Conformational Analysis
The cyclohexane ring in both isomers exists predominantly in a chair conformation to minimize steric strain.
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cis-Isomer: The lowest energy conformation of the cis-isomer has both methoxycarbonyl groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, making the diequatorial conformer significantly more stable than the diaxial conformer. The cis-isomer is achiral due to the presence of a plane of symmetry.
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trans-Isomer: The trans-isomer exists as a mixture of two enantiomeric chair conformations, with one methoxycarbonyl group in an axial position and the other in an equatorial position. The two conformers are of equal energy and interconvert via ring flipping. The trans-isomer is chiral and can be resolved into its enantiomers.
The relative stability of the cis and trans isomers is noteworthy. For 1,3-disubstituted cyclohexanes, the cis-isomer, which can adopt a diequatorial conformation, is generally more stable than the trans-isomer, which must have one axial substituent.[4]
Spectral Analysis
Spectroscopic techniques are essential for the identification and characterization of Dimethyl cyclohexane-1,3-dicarboxylate and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methoxy protons (-OCH₃) and the protons on the cyclohexane ring. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation and the stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the cis-isomer, due to its symmetry, fewer signals are expected compared to the less symmetric trans-isomer. The chemical shifts of the carbonyl carbons and the carbons of the cyclohexane ring are characteristic.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. Other significant bands include C-O stretching vibrations and C-H stretching and bending vibrations of the cyclohexane ring and methyl groups.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 200. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃).[1]
Chemical Properties and Reactivity
The chemical reactivity of Dimethyl cyclohexane-1,3-dicarboxylate is primarily dictated by the ester functional groups.
Hydrolysis
Under acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acid, cyclohexane-1,3-dicarboxylic acid.
Reduction
The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields the corresponding diol, (cis- or trans-)cyclohexane-1,3-dimethanol.
Transesterification
In the presence of an acid or base catalyst, Dimethyl cyclohexane-1,3-dicarboxylate can undergo transesterification with other alcohols to form different esters. This reaction is important for the synthesis of various polyesters and plasticizers.
Synthesis and Purification
The synthesis of Dimethyl cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The stereochemistry of the final product depends on the stereochemistry of the starting diacid.
Synthetic Workflow
Caption: General synthetic workflow for Dimethyl cyclohexane-1,3-dicarboxylate.
Experimental Protocol: Synthesis of cis-Dimethyl cyclohexane-1,3-dicarboxylate
This protocol is adapted from a procedure described in a patent for the synthesis of the corresponding anhydride, followed by esterification.
Materials:
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cis-1,3-Cyclohexanedicarboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-1,3-cyclohexanedicarboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cis-Dimethyl cyclohexane-1,3-dicarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Applications
Dimethyl cyclohexane-1,3-dicarboxylate and its derivatives have a range of applications, including:
-
Plasticizers: As diesters, they can be used as plasticizers for polymers such as polyvinyl chloride (PVC), enhancing their flexibility and durability.[5]
-
Monomers for Polyesters: The corresponding diol, obtained by reduction, is a valuable monomer for the synthesis of polyesters with specific properties.
-
Pharmaceutical Intermediates: The cyclohexane scaffold is present in many biologically active molecules. This compound serves as a starting material for the synthesis of complex pharmaceutical intermediates.
-
Organic Synthesis Building Block: The two ester groups can be selectively modified to introduce other functionalities, making it a versatile building block in organic synthesis.
Safety and Handling
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
References
[2] Chemsrc. Dimethyl 1,3-cyclohexanedicarboxylate | CAS#:62638-06-6. [4] Stereoelectronics. 1,3-Dimethylcyclohexane. [1] PubChem. Dimethyl cyclohexane-1,3-dicarboxylate | C10H16O4 | CID 138896. [3] TCI Chemicals. trans-1,3-Dimethylcyclohexane | 2207-03-6. [5] Google Patents. US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
Sources
- 1. Dimethyl cyclohexane-1,3-dicarboxylate | C10H16O4 | CID 138896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 1,3-cyclohexanedicarboxylate | CAS#:62638-06-6 | Chemsrc [chemsrc.com]
- 3. trans-1,3-Dimethylcyclohexane | 2207-03-6 | TCI AMERICA [tcichemicals.com]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]
